Acetaminophen-(ring-d4)

Isotope exchange stability Bioanalytical method validation LC-MS/MS internal standard

Acetaminophen-(ring-d4) (CAS 64315-36-2) is a stable isotope-labeled internal standard that overcomes matrix effects and label-loss in acetaminophen bioanalysis. Its four non-exchangeable ring deuteriums prevent back-exchange and ensure chromatographic co-elution, unlike d3 or mixed-isotopologue alternatives. - Validated for pediatric studies with 10 μL plasma, achieving 85-112% accuracy and ≤15% RSD. - CRM-grade options provide ISO 17034 certified traceability with 89-119% recovery for forensic and clinical toxicology. - Compatible with multi-analyte analgesic LC-MS/MS panels via single-step protein precipitation. Supplied with batch-specific purity documentation for regulated bioanalysis.

Molecular Formula C8H9NO2
Molecular Weight 155.19 g/mol
Cat. No. B15288624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaminophen-(ring-d4)
Molecular FormulaC8H9NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D/hD
InChIKeyRZVAJINKPMORJF-KVJLOAJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetaminophen-(ring-d4) for LC-MS/MS Bioanalysis: Quantitative Internal Standard Procurement Guide


Acetaminophen-(ring-d4) (CAS 64315-36-2) is a tetradeuterated stable isotope-labeled analog of acetaminophen, where four hydrogen atoms on the phenyl ring are replaced with deuterium . As a member of the deuterated internal standard class, it serves as the analytical gold standard for isotope dilution mass spectrometry (IDMS) in the quantitative bioanalysis of acetaminophen and its metabolites in biological matrices including plasma, urine, serum, and cerebrospinal fluid [1]. Unlike unlabeled acetaminophen or alternative labeling strategies, the ring-specific deuteration pattern confers unique analytical and metabolic stability characteristics that directly impact assay precision, regulatory compliance, and data interpretability.

Acetaminophen-(ring-d4) Selection Criteria: Why Not All Deuterated Acetaminophen Analogs Perform Equivalently


Substitution among in-class deuterated acetaminophen analogs—such as Acetaminophen-d3 (methyl-labeled) or mixed-isotopologue preparations—introduces quantifiable risks to analytical validity. The position of deuterium labeling directly determines (i) chromatographic co-elution behavior, (ii) susceptibility to deuterium-hydrogen back-exchange under physiological or sample preparation conditions, and (iii) the potential for kinetic isotope effects that alter metabolic fate in tracer studies . Acetaminophen-(ring-d4) places all four deuterium atoms on non-exchangeable aromatic ring positions, ensuring label retention during sample processing and eliminating the chromatographic resolution discrepancies observed with side-chain or mixed-labeling approaches [1]. Generic substitution without verification of labeling position can compromise method accuracy, as evidenced by vendor-reported lot-to-lot isotopic purity variations where some commercial preparations contain only 76% d4 species with substantial d3 and d2 contamination . The evidence below quantifies these differentiation dimensions to inform scientifically grounded procurement decisions.

Acetaminophen-(ring-d4) vs. Alternative Deuterated Analogs: Quantitative Differentiation Evidence for Analytical Method Selection


Deuterium Labeling Position Stability: Ring-d4 vs. Methyl-d3 Side-Chain Labeling

Acetaminophen-(ring-d4) exhibits zero measurable deuterium-hydrogen back-exchange under standard biological sample preparation and LC-MS/MS analysis conditions, a critical performance advantage over methyl-labeled alternatives such as Acetaminophen-methyl-d3. The ring deuteration positions (2,3,5,6 positions on the aromatic phenyl ring) are non-exchangeable under all pH and temperature conditions encountered during protein precipitation, solid-phase extraction, and reversed-phase chromatography . In contrast, alternative labeling strategies placing deuterium on heteroatoms or side-chains introduce the risk of pH- and temperature-dependent exchange, which manifests as time-dependent internal standard concentration drift and calibration curve non-linearity .

Isotope exchange stability Bioanalytical method validation LC-MS/MS internal standard

Analytical Method Validation Performance: Acetaminophen-(ring-d4) as Internal Standard in Validated LC-MS/MS Assays

In a fully validated HPLC-ESI-MS/MS method for simultaneous quantification of acetaminophen and five metabolites in human plasma and urine, Acetaminophen-(ring-d4) employed as the internal standard for parent acetaminophen enabled accurate and precise quantification across 2.0-3.5 orders of magnitude. Across both plasma and urine matrices, mean intra- and inter-assay accuracy ranged from 85% to 112%, and intra- and inter-assay imprecision did not exceed 15% RSD [1]. The method utilized only 10 μL of human plasma or urine, with acetaminophen-d4 serving as the isotopically matched internal standard to correct for matrix effects, recovery variability, and ionization efficiency fluctuations [1].

Method validation LC-MS/MS Bioanalysis Pharmacokinetics

GC-MS/MS Quantification Accuracy: Acetaminophen-(ring-d4) in Isotope Dilution Mass Spectrometry

A validated GC-MS and GC-MS/MS method using Acetaminophen-(ring-d4) (designated NAPAP-d4) as the internal standard achieved accuracy (recovery) ranging from 89% to 119% and imprecision (RSD) below 19% in human plasma (0-130 μM range) and urine (0-1300 μM range) [1]. The method employed selected-reaction monitoring of transitions m/z 150→107 for unlabeled acetaminophen and m/z 154→111 for the d4-internal standard, demonstrating baseline mass separation of 4 Da sufficient for complete discrimination with no isotopic cross-talk [1]. A close correlation (r > 0.999) was observed between GC-MS and GC-MS/MS quantification results [1].

GC-MS/MS Isotope dilution Therapeutic drug monitoring Clinical toxicology

Certified Reference Material (CRM) Traceability: ISO 17034/ISO/IEC 17025 Compliance vs. Non-Certified Deuterated Analogs

Acetaminophen-(ring-d4) is available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . These CRM-grade materials provide a certificate of analysis documenting certified property values with associated measurement uncertainties, including a formal statement of metrological traceability . In contrast, non-CRM deuterated acetaminophen products (including many d3 and mixed-isotopologue preparations) are supplied as analytical standards only, lacking the certified value assignment, uncertainty budget, and metrological traceability documentation required for regulatory submissions to FDA, EMA, or other health authorities [1].

Certified Reference Material ISO 17034 ISO/IEC 17025 Regulatory compliance

Isotopic Purity Specification: Batch-to-Batch Consistency of d4 Species in Acetaminophen-(ring-d4)

Isotopic purity specifications for Acetaminophen-(ring-d4) vary substantially among commercial suppliers, with direct implications for quantitative accuracy. CRM-grade and analytical standard-grade products specify ≥97.0% HPLC purity with controlled isotopic enrichment (typically 98 atom% D) . However, some commercial preparations labeled as "Acetaminophen-d4" exhibit significantly lower isotopic purity: a representative lot from one supplier showed 93% overall isotopic purity, with only 76% as the fully-deuterated d4 species, 21% as d3, 2% as d2, and no detectable d0 . This isotopic heterogeneity introduces a quantifiable internal standard impurity that directly propagates to concentration calculation errors if not corrected or if the d3 species co-elutes with the analyte.

Isotopic purity Batch consistency Internal standard qualification

Acetaminophen-(ring-d4): Evidence-Based Application Scenarios for Analytical Procurement


Pediatric and Neonatal Pharmacokinetic Studies Requiring Sub-10 μL Plasma Volume Analysis

For clinical pharmacokinetic studies in neonates and pediatric populations where blood sample volume is critically limited, Acetaminophen-(ring-d4) enables validated LC-MS/MS quantification using only 10 μL of plasma with accuracy of 85-112% and imprecision ≤15% RSD [1]. The isotopic internal standard correction eliminates matrix effect variability that would otherwise compromise quantification in small-volume samples, making this compound essential for pediatric acetaminophen exposure and safety studies where conventional analytical methods require ≥100 μL sample volumes [1].

Regulatory-Compliant Clinical Toxicology and Forensic Acetaminophen Quantification

For clinical toxicology laboratories and forensic facilities requiring defensible acetaminophen quantification in overdose assessment or post-mortem analysis, CRM-grade Acetaminophen-(ring-d4) provides ISO 17034 and ISO/IEC 17025 certified traceability with documented measurement uncertainty [2]. Validated GC-MS/MS methods using this internal standard achieve 89-119% recovery and <19% RSD across clinically relevant concentration ranges (0-130 μM in plasma; 0-1300 μM in urine), meeting the evidentiary standards required for forensic reporting and clinical decision-making [3].

Metabolic Pathway Tracing and Cytochrome P450 Phenotyping Studies

In cytochrome P450 phenotyping assays—such as CYP1A2 activity assessment using phenacetin O-dealkylation to acetaminophen—Acetaminophen-(ring-d4) serves as the deuterated internal standard for quantifying the acetaminophen-d0 metabolite formed [4]. The ring-specific deuteration ensures the internal standard remains chemically and chromatographically matched to the analyte while providing a 4-Da mass shift for MS/MS transition monitoring (m/z 152→110 for d0-acetaminophen with appropriate transitions for d4-IS), enabling accurate determination of CYP1A2 activity in human liver microsomes and hepatocyte preparations [4].

Multi-Analyte LC-MS/MS Panels for Analgesic Therapeutic Drug Monitoring

For clinical laboratories implementing multi-analyte analgesic panels, Acetaminophen-(ring-d4) has been validated alongside other deuterated internal standards (including tramadol-d6, diclofenac-d4, naproxen-d3, and ibuprofen-d3) for simultaneous quantification of multiple analgesics in a single LC-MS/MS run [5]. The method employs single-step protein precipitation with methanol and demonstrates that ring-d4 acetaminophen provides chromatographic co-elution with the unlabeled analyte under reversed-phase conditions (Agilent Poroshell 120 EC-C18 column), ensuring identical ionization suppression/enhancement for accurate ratio-based quantification [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetaminophen-(ring-d4)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.